3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole
Description
3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole is a brominated triazole derivative featuring a 3-methylbenzyl substituent at the N1 position. This compound belongs to a class of 1,2,4-triazoles known for their diverse biological activities, including antifungal, insecticidal, and plant growth regulatory properties .
- Condensation reactions of aldehydes, benzil, and 3,5-diamino-1,2,4-triazole under reflux conditions with catalysts like ceric ammonium nitrate (CAN) .
- Halogenation (bromination) steps to introduce bromine atoms at positions 3 and 5 of the triazole ring .
Key structural features include:
- Two bromine atoms at positions 3 and 5, enhancing electronegativity and steric bulk.
- 3-Methylbenzyl group, which contributes to lipophilicity and influences biological interactions.
Properties
IUPAC Name |
3,5-dibromo-1-[(3-methylphenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3/c1-7-3-2-4-8(5-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRAIFZMUQJOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole typically involves the bromination of a triazole precursor. One common method is the bromination of 1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antifungal and antibacterial compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine atoms and the triazole ring play crucial roles in binding to the target sites, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Key Observations :
Functional Group Modifications
Key Observations :
Biological Activity
3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, supported by research findings and case studies.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Properties
Research has indicated that 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole exhibits notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, similar to other triazole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) values against selected bacterial strains
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 4.2 |
| B. subtilis | 2.8 |
| E. coli | 16.5 |
| P. aeruginosa | 32.0 |
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against Candida species. Its activity is comparable to some commercially available antifungal agents.
Anticancer Potential
Recent studies have explored the anticancer potential of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole. While research is still in its early stages, preliminary results are promising.
In Vitro Studies
In vitro studies using human cancer cell lines have shown that the compound exhibits cytotoxic effects against several types of cancer cells, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: IC50 values against selected cancer cell lines
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 18.3 |
| A549 (Lung) | 22.7 |
| HCT116 (Colon) | 15.9 |
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models.
Case Study: Arthritis Model
In a study using a rat model of rheumatoid arthritis, treatment with 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole resulted in a significant reduction in joint swelling and inflammatory markers. The compound's anti-inflammatory activity was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).
Enzyme Inhibition
3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole has demonstrated the ability to inhibit certain enzymes, which may contribute to its various biological activities.
DNA Gyrase Inhibition
Studies have shown that the compound can inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition likely contributes to its antibacterial activity.
Structure-Activity Relationship
Research has indicated that the biological activity of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole is influenced by its unique structural features. The presence of bromine atoms at positions 3 and 5 of the triazole ring, along with the 3-methylphenylmethyl group, contributes to its biological properties.
Q & A
Q. What are the key synthetic routes for 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole, and what intermediates are critical?
The synthesis typically involves two steps:
- Bromination : 1H-1,2,4-triazole is brominated using N-bromosuccinimide (NBS) or bromine in acetic acid to yield 3,5-dibromo-1H-1,2,4-triazole .
- Alkylation : The dibrominated intermediate is reacted with 3-methylbenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF or DMSO to introduce the benzyl substituent . Key intermediates include 3,5-dibromo-1H-1,2,4-triazole and methyl bromoacetate (for analogous ester derivatives) .
Q. How can researchers characterize the structure and purity of this compound?
Common techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic protons .
- Mass spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns .
- Elemental analysis : To validate empirical formulas (e.g., C, H, N content) .
- IR spectroscopy : Identification of functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Antifungal activity : Broth microdilution assays (e.g., against Candida albicans) using MIC (Minimum Inhibitory Concentration) measurements .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Antimicrobial screening : Agar diffusion methods against Gram-positive/negative bacteria .
Q. How does the reactivity of bromine substituents influence derivatization?
Bromine atoms at positions 3 and 5 enable nucleophilic substitution (e.g., Suzuki coupling) or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl, amine, or other functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
- Temperature control : Lower temperatures (-35°C) reduce side reactions during triazole functionalization .
Q. What structure-activity relationships (SAR) are observed with substituent variations?
- Bromine vs. other halogens : Bromine enhances antifungal activity compared to chlorine or fluorine derivatives (e.g., MIC values reduced by 50% in brominated analogs) .
- Benzyl substituents : Electron-donating groups (e.g., 3-methylphenyl) improve membrane permeability and bioactivity compared to unsubstituted benzyl groups .
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
Single-crystal X-ray studies confirm the triazole ring geometry and substituent positions. For example, analogous triazole derivatives show dihedral angles of 40–60° between the triazole and aromatic rings, influencing molecular packing and reactivity .
Q. How should researchers address contradictions in bioactivity data across similar compounds?
- Control experiments : Compare activity under identical assay conditions (e.g., pH, incubation time) .
- Solubility adjustments : Use co-solvents (e.g., DMSO) to ensure consistent compound dissolution .
- Statistical validation : Apply ANOVA or t-tests to assess significance in activity differences .
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular docking : Simulate binding to fungal CYP51 or human topoisomerase II using AutoDock Vina .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., bromine’s electrophilic character) .
Methodological Notes
- Data Contradictions : Discrepancies in antifungal activity between studies may arise from variations in microbial strains or assay protocols. Standardize protocols using CLSI guidelines .
- Advanced Characterization : For regioselective modifications, use 2D NMR (e.g., HSQC) to distinguish between 3- and 5-substituted products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
